molecular formula C13H22Cl2N2 B13893508 (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride

(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride

Cat. No.: B13893508
M. Wt: 277.23 g/mol
InChI Key: NNOPREOUOQQPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine dihydrochloride (CAS 198896-00-3) is a chiral piperazine derivative with a benzyl (phenylmethyl) group at the 1-position and methyl substituents at the 2R and 5S positions of the piperazine ring. Its molecular formula is C₁₃H₂₀Cl₂N₂, and it exists as a dihydrochloride salt, enhancing solubility and stability for research applications. The compound is primarily used in pharmaceutical and chemical research, particularly in studies requiring stereochemical specificity .

Key structural features include:

  • Stereochemistry: The R,S configuration at positions 2 and 5 distinguishes it from diastereomers like (2R,5R)- or (2S,5S)-forms, which may exhibit divergent biological activities.
  • Substituents: The phenylmethyl group contributes to lipophilicity, while the methyl groups influence steric hindrance and basicity.

Properties

IUPAC Name

1-benzyl-2,5-dimethylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOPREOUOQQPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Piperazine Ring Formation

The stereocontrolled synthesis of 2,5-dimethylpiperazines typically starts from chiral precursors or via asymmetric synthesis methods. Two main approaches are:

  • Chiral pool synthesis: Starting from enantiomerically pure amino alcohols or diamines, the piperazine ring is constructed via cyclization reactions that preserve stereochemistry.
  • Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity during ring closure or during functional group transformations.

For example, a common route involves the cyclization of a suitably protected 1,2-diamino-3,4-diol derivative with methyl substituents at the appropriate carbons, followed by reduction and deprotection to yield the 2,5-dimethylpiperazine core with defined stereochemistry.

N-Benzylation

Once the chiral 2,5-dimethylpiperazine core is obtained, selective N-benzylation is performed to install the phenylmethyl group on the nitrogen atom at position 1. This is typically achieved by:

  • Reacting the free base piperazine with benzyl chloride or benzyl bromide under basic conditions.
  • Using a suitable solvent such as acetonitrile or dichloromethane.
  • Controlling temperature and stoichiometry to avoid over-alkylation.

The reaction proceeds via nucleophilic substitution on the benzyl halide by the nitrogen lone pair.

Formation of Dihydrochloride Salt

The final step involves converting the free base N-benzylated piperazine into its dihydrochloride salt to improve solubility and stability:

  • Treating the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • Precipitation of the dihydrochloride salt as a solid.
  • Isolation by filtration and drying under vacuum.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Notes
1 Piperazine ring formation Chiral diamine precursors, cyclization reagents (2R,5S)-2,5-dimethylpiperazine core Stereoselective control crucial
2 N-Benzylation Benzyl chloride/bromide, base, solvent N-(phenylmethyl)-2,5-dimethylpiperazine Avoid over-alkylation
3 Salt formation HCl gas or HCl in solvent (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride Enhances stability and crystallinity

Research Results and Literature Analysis

The primary literature and patent sources on piperazine derivatives, including the US patent US20020143020A1, describe synthetic routes for piperazine compounds with various substitutions and stereochemistries, although explicit detailed procedures for this exact compound are limited in public domain patents. The patent emphasizes the importance of stereochemical purity and salt formation for biological activity and pharmaceutical formulation.

Additional peer-reviewed articles on chiral piperazine synthesis highlight the use of chiral auxiliaries and catalytic asymmetric hydrogenation to achieve the desired stereochemistry at the 2 and 5 positions. These methods typically involve:

  • Starting from chiral amino alcohols or diamines.
  • Employing catalytic hydrogenation with chiral ligands.
  • Protecting group strategies to enable selective functionalization.

N-Benzylation is a well-established reaction in heterocyclic chemistry, with conditions optimized to avoid dialkylation or quaternization.

Chemical Reactions Analysis

(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

(2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride has promising applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride involves its interaction with molecular targets in the body. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, leading to therapeutic benefits .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Compound Substituents Stereochemistry Molecular Formula CAS Number Primary Application
Target Compound 1-Benzyl, 2,5-dimethyl (2R,5S) C₁₃H₂₀Cl₂N₂ 198896-00-3 Research chemical
Meclizine Dihydrochloride 1-(4-Chlorophenyl)phenylmethyl, 4-(3-methylphenyl)methyl - C₂₅H₂₇ClN₂·2HCl 1104-22-9 Antihistamine (anti-emetic)
Cetirizine Dihydrochloride 1-(4-Chlorophenyl)phenylmethyl, ethoxy acetic acid R-configuration C₂₁H₂₅ClN₂O₃·2HCl 130018-87-0 Antihistamine (allergy relief)
(2R,5R)-2,5-Dimethylpiperazine Dihydrochloride 2,5-dimethyl (2R,5R) C₆H₁₄Cl₂N₂ 2602495-27-0 Research chemical
Piperazine Dihydrochloride Unsubstituted - C₄H₁₂Cl₂N₂ 142-64-3 Industrial precursor

Key Observations :

  • Substituent Effects : The phenylmethyl group in the target compound increases lipophilicity compared to cetirizine’s polar ethoxy acetic acid moiety. This difference influences membrane permeability and pharmacokinetics.
  • Stereochemical Impact : The (2R,5S) configuration distinguishes the target compound from (2R,5R)-diastereomers, which may exhibit altered receptor binding or metabolic stability .

Physicochemical Properties

  • NMR Shifts : Protonation states significantly affect NMR characteristics. Piperazine dihydrochloride exhibits deshielded ¹H signals (δ 3.59) compared to the free base (δ 2.74) . Similar deshielding is expected in the target compound.
  • Solubility : Dihydrochloride salts generally enhance aqueous solubility. For example, meclizine dihydrochloride’s solubility exceeds that of its free base, a trait shared by the target compound .

Biological Activity

The compound (2R,5S)-2,5-dimethyl-1-(phenylmethyl)piperazine dihydrochloride is a piperazine derivative with potential therapeutic applications. Its molecular formula is C13H22Cl2N2C_{13}H_{22}Cl_2N_2. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate the activity of specific receptors and enzymes, which may lead to therapeutic effects in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

Key Mechanisms:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition: It has shown potential to inhibit enzymes linked to neurodegeneration, providing a pathway for therapeutic intervention.

Therapeutic Potential

Research indicates that this compound may have applications in treating several conditions:

  • Neurodegenerative Disorders: Studies suggest it could be beneficial in managing symptoms of diseases like Alzheimer's and Parkinson's due to its neuroprotective properties.
  • Anti-inflammatory Activity: Similar piperazine derivatives have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, making them candidates for further development in treating infections .

Anti-inflammatory Activity

A study evaluated a series of piperazine derivatives for their ability to inhibit inflammatory cytokines. Among these, compounds closely related to this compound showed up to 87% inhibition of IL-6 at a concentration of 10 μM, comparable to standard treatments like dexamethasone .

Antimicrobial Efficacy

The compound's structural analogs have been tested against various microbial strains. Some derivatives exhibited antimicrobial activities that were 2 to 2.5 times more potent than standard antibiotics at equivalent concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(2R,5S)-2,5-DiethylpiperazineEthyl groups instead of methyl groupsSimilar neuroprotective effects
(2R,5S)-1-benzyl-2,5-dimethylpiperazineLacks dihydrochloride componentComparable anti-inflammatory properties
N-phenyl-(2R,5S)dimethylpiperazinePhenyl group attached to nitrogenEnhanced binding affinity in receptor studies

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reduction of specific precursors under controlled conditions. The stereochemistry plays a crucial role in its biological activity, influencing both receptor binding and enzyme interaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.